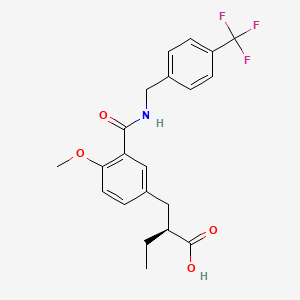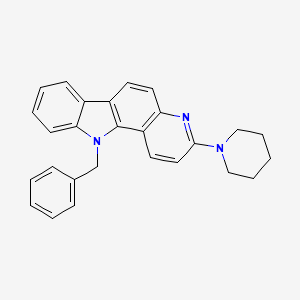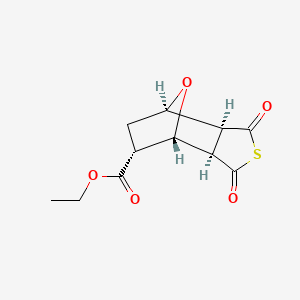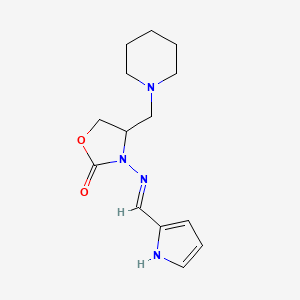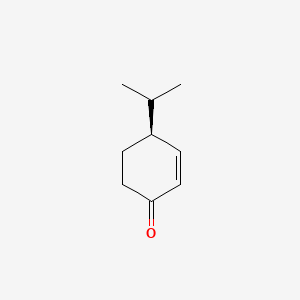
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is a chiral compound with the molecular formula C9H14O. It is known for its unique stereochemistry and is used in various scientific and industrial applications. The compound is characterized by its isopropyl group attached to a cyclohexenone ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of 4-isopropyl-2-cyclohexenone using a chiral rhodium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-isopropyl-2-cyclohexenone or 4-isopropyl-2-cyclohexen-1-carboxylic acid.
Reduction: Production of 4-isopropyl-2-cyclohexanol or 4-isopropylcyclohexane.
Substitution: Various substituted cyclohexenones depending on the reagents used.
Applications De Recherche Scientifique
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-
- 4-Methyl-2-cyclohexen-1-one
- 4-Ethyl-2-cyclohexen-1-one
Comparison: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer, 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-, the (S)-(+)- form may exhibit different reactivity and biological activity. The presence of the isopropyl group also differentiates it from other similar compounds, such as 4-methyl-2-cyclohexen-1-one and 4-ethyl-2-cyclohexen-1-one, which have different alkyl substituents.
Propriétés
Numéro CAS |
100295-52-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(4S)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
AANMVENRNJYEMK-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC(=O)C=C1 |
SMILES canonique |
CC(C)C1CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


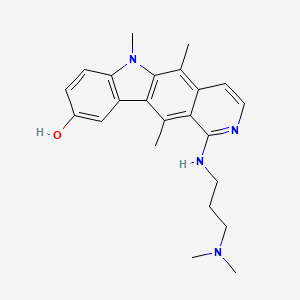
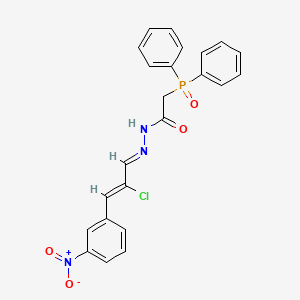
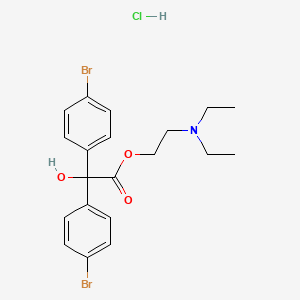
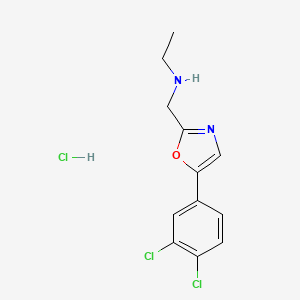
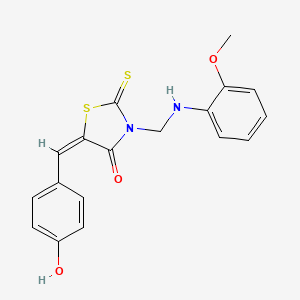
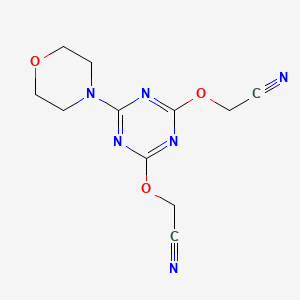
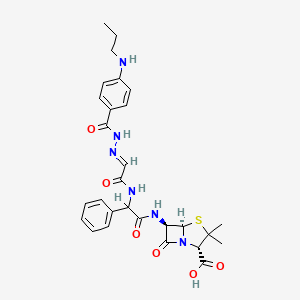
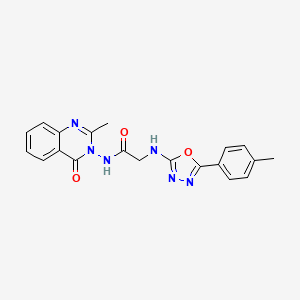

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
